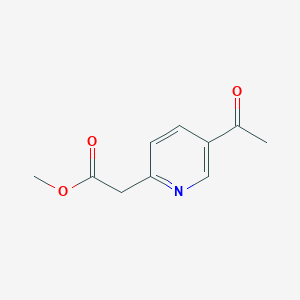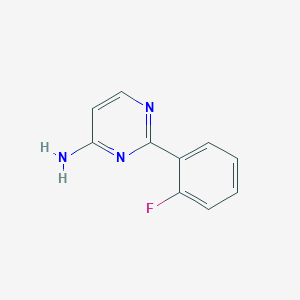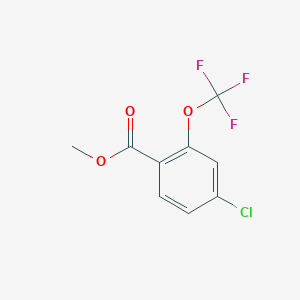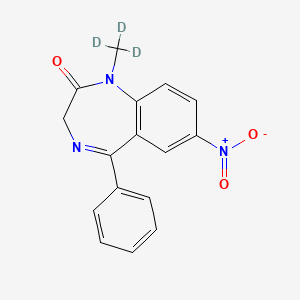![molecular formula C14H22ClNS B13441551 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is a deuterated analog of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride, a compound known for its potent effects as a phencyclidine (PCP) analog. This compound is primarily used in research settings to study the pharmacological and toxicological properties of PCP analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the thienyl group: The thienyl group is introduced via a substitution reaction.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction.
Deuteration: The compound is deuterated to replace hydrogen atoms with deuterium.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PCP analogs.
Biology: Investigating the compound’s effects on cellular processes and receptor binding.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Developing new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as an antagonist, blocking the receptor and inhibiting the excitatory effects of glutamate. This leads to altered neurotransmission and various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride: The non-deuterated analog.
Phencyclidine (PCP): A well-known dissociative anesthetic.
Ketamine: Another NMDA receptor antagonist with similar effects.
Uniqueness
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated analog. This makes it valuable for research purposes, particularly in studies involving metabolic pathways and receptor interactions.
Propiedades
Fórmula molecular |
C14H22ClNS |
|---|---|
Peso molecular |
279.9 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octadeuterio-1-(1-thiophen-2-ylcyclohexyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15;/h6-7,12H,1-5,8-11H2;1H/i4D2,5D2,10D2,11D2; |
Clave InChI |
XPJMEJRMZUCOBA-FNVMJRNMSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C1([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)





![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)

![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)

